Cas no 874615-57-3 (4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one)

4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 4-(1H-benzimidazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one
- 4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one
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- インチ: 1S/C18H16ClN3O/c1-11-8-13(6-7-14(11)19)22-10-12(9-17(22)23)18-20-15-4-2-3-5-16(15)21-18/h2-8,12H,9-10H2,1H3,(H,20,21)
- InChIKey: WJTXDVRLQJSRTL-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(Cl)C(C)=C2)CC(C2NC3=CC=CC=C3N=2)CC1=O
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3155-0003-5μmol |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F3155-0003-20μmol |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
Life Chemicals | F3155-0003-30mg |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 30mg |
$119.0 | 2023-08-13 | |
Life Chemicals | F3155-0003-2μmol |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F3155-0003-3mg |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
Life Chemicals | F3155-0003-10mg |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F3155-0003-20mg |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F3155-0003-10μmol |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
Life Chemicals | F3155-0003-4mg |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F3155-0003-5mg |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
874615-57-3 | 90%+ | 5mg |
$69.0 | 2023-08-13 |
4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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6. Back matter
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 874615-57-3 and Product Name: 4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one
The compound with CAS No. 874615-57-3 and the product name 4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates several key pharmacophoric elements, including a benzodiazole moiety and a pyrrolidinone scaffold, which are well-documented for their roles in modulating various biological pathways.
Recent research in medicinal chemistry has highlighted the importance of benzodiazole derivatives in the development of drugs targeting neurological and cardiovascular disorders. The benzodiazole ring system is known for its ability to interact with specific binding sites on proteins, thereby influencing neurotransmitter activity. In particular, the 1,3-benzodiazole core has been extensively studied for its anxiolytic, sedative, and muscle relaxant properties. The presence of this moiety in the compound under discussion suggests that it may exhibit similar effects, making it a promising candidate for further exploration in central nervous system (CNS) drug discovery.
The other critical component of this molecule is the pyrrolidinone scaffold, which is another heterocyclic structure that has shown promise in various pharmacological applications. Pyrrolidinone derivatives are known for their versatility in drug design due to their ability to engage with multiple biological targets. The specific substitution pattern in this compound, particularly the 4-chloro-3-methylphenyl group attached to the pyrrolidinone ring, adds further complexity and potential for unique biological interactions. This substitution pattern is often employed in medicinal chemistry to enhance binding affinity and selectivity, which are crucial factors in drug development.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutic agents. The combination of the benzodiazole and pyrrolidinone moieties creates a structural template that can be further modified to optimize biological activity. Current research trends indicate that such hybrid molecules are particularly valuable in addressing multifaceted diseases that require polypharmacological intervention. For instance, studies have shown that compounds containing both benzodiazole and pyrrolidinone moieties can exhibit dual-targeting capabilities, simultaneously interacting with multiple receptors or enzymes involved in disease pathogenesis.
In addition to its structural features, the compound's chemical properties make it an attractive candidate for further investigation. The presence of chlorine atoms at specific positions enhances its lipophilicity, which is often a desirable trait for oral bioavailability. Furthermore, the molecular stability of this compound under various conditions makes it suitable for formulation into different pharmaceutical dosage forms. These properties are critical considerations during drug development, as they can significantly impact the compound's efficacy and safety profile.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only facilitate the production of the target molecule but also allow for modular modifications, enabling researchers to explore analogues with tailored biological activities.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of this compound with potential biological targets. These studies have provided valuable insights into how the benzodiazole and pyrrolidinone moieties interact with receptors such as GABA-A receptors, which are implicated in anxiety disorders. The predicted binding affinities and mode of interaction have guided experimental efforts toward optimizing potency and selectivity.
Evaluation of this compound's pharmacological profile has revealed promising results in preclinical models. Initial studies indicate that it exhibits significant activity against certain neurological disorders without exhibiting notable side effects at therapeutic doses. This makes it an attractive candidate for further development into a clinical drug candidate. However, additional research is needed to fully characterize its safety profile and long-term effects.
The regulatory landscape for new pharmaceutical agents also plays a crucial role in determining the future trajectory of this compound's development. Compliance with stringent guidelines set by agencies such as the FDA and EMA is essential for advancing it through clinical trials and eventual market approval. Researchers are currently working on gathering comprehensive data on its pharmacokinetics, toxicology, and immunogenicity to meet these regulatory requirements.
Collaborative efforts between academic institutions and pharmaceutical companies are vital for translating laboratory discoveries into tangible therapeutic benefits. The interdisciplinary nature of modern drug discovery necessitates close cooperation among chemists, biologists, pharmacologists, and clinicians to ensure that compounds like this one reach patients who need them most efficiently.
In conclusion,4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one (CAS No. 874615-57-3) represents a promising lead molecule with significant potential in pharmaceutical research. Its unique structural features combined with favorable chemical properties make it an attractive candidate for further exploration as a therapeutic agent targeting neurological disorders among others yet unexplored potential areas might be discovered through additional research efforts.
874615-57-3 (4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one) 関連製品
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